N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
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Description
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a useful research compound. Its molecular formula is C16H13F2N3O3S and its molecular weight is 365.35. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Benzothiazole derivatives, including structures similar to N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide, have been extensively investigated for their anticancer properties. Osmaniye et al. (2018) synthesized a series of benzothiazole acylhydrazones and evaluated their anticancer activity. These compounds demonstrated cytotoxic activities against various cancer cell lines, including Rat brain glioma (C6), Human lung adenocarcinoma (A549), Human breast adenocarcinoma (MCF-7), and Human colorectal adenocarcinoma (HT-29), highlighting the potential of benzothiazole derivatives in cancer treatment (Osmaniye et al., 2018).
Antimicrobial Activity
Another area of application for benzothiazole derivatives is in antimicrobial therapy. Abbas et al. (2014) explored benzothiazoles for their potent antimicrobial properties by synthesizing various derivatives and evaluating their activity against microbes. Their study confirms the significant role these compounds can play in developing new antimicrobial agents (Abbas et al., 2014).
Corrosion Inhibition
In the field of corrosion science, benzothiazole derivatives have been identified as effective corrosion inhibitors. Hu et al. (2016) investigated two benzothiazole derivatives for their corrosion inhibiting effects against steel in a hydrochloric acid solution, showcasing their potential to protect metals from corrosion, which is crucial in extending the lifespan of metal structures and components (Hu et al., 2016).
Fluorescence Switching and Sensing
Kundu et al. (2019) discussed the temperature-controlled fluorescence switching in triphenylamine–benzothiazole derivatives. These compounds show potential in developing fluorescence-based sensors due to their ability to switch fluorescence in response to temperature changes, offering applications in materials science and sensor development (Kundu et al., 2019).
Properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O3S/c1-23-10-3-8(4-11(7-10)24-2)15(22)20-21-16-19-14-12(18)5-9(17)6-13(14)25-16/h3-7H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMWLLXSZLHXSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.